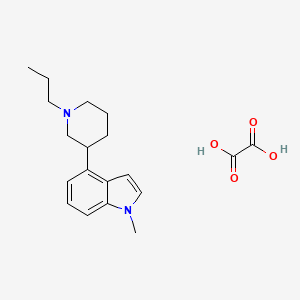
1-methyl-4-(1-propylpiperidin-3-yl)indole;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-(1-propylpiperidin-3-yl)indole;oxalic acid is a complex organic compound that combines the structural features of an indole and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the indole moiety, a common structure in many natural products and pharmaceuticals, adds to its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-(1-propylpiperidin-3-yl)indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, which can be synthesized via the Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring .
For the piperidine moiety, a common approach is the reductive amination of a suitable precursor. This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
The final step involves coupling the indole and piperidine fragments. This can be achieved through various methods, including nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for purification and analysis.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-(1-propylpiperidin-3-yl)indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The piperidine ring can be reduced to form different saturated or partially saturated derivatives.
Substitution: Both the indole and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring typically yields oxindole derivatives, while reduction of the piperidine ring can yield various amine derivatives.
Scientific Research Applications
1-methyl-4-(1-propylpiperidin-3-yl)indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of receptor-ligand interactions due to its structural similarity to various neurotransmitters.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-methyl-4-(1-propylpiperidin-3-yl)indole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors or enzymes. The indole moiety can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of specific receptors. The piperidine ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-(1-propylpiperidin-3-yl)indole: Similar in structure but without the oxalic acid component.
1-methyl-4-(1-propylpiperidin-3-yl)benzene: Similar but with a benzene ring instead of an indole.
1-methyl-4-(1-propylpiperidin-3-yl)pyrrole: Similar but with a pyrrole ring instead of an indole.
Uniqueness
1-methyl-4-(1-propylpiperidin-3-yl)indole;oxalic acid is unique due to the combination of the indole and piperidine rings, which can confer specific biological activities and chemical properties. The presence of oxalic acid can also influence its solubility and reactivity, making it distinct from other similar compounds.
Properties
CAS No. |
82439-12-1 |
|---|---|
Molecular Formula |
C19H26N2O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-methyl-4-(1-propylpiperidin-3-yl)indole;oxalic acid |
InChI |
InChI=1S/C17H24N2.C2H2O4/c1-3-10-19-11-5-6-14(13-19)15-7-4-8-17-16(15)9-12-18(17)2;3-1(4)2(5)6/h4,7-9,12,14H,3,5-6,10-11,13H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
LGUYREWVHWOZLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC(C1)C2=C3C=CN(C3=CC=C2)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


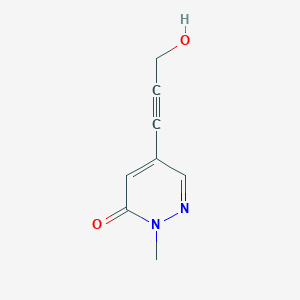
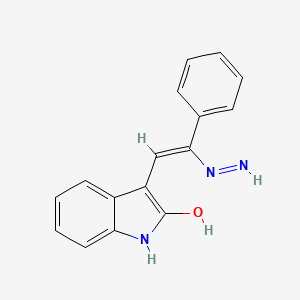
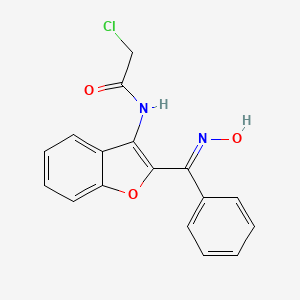
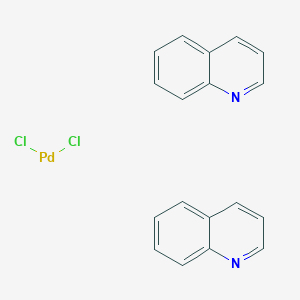
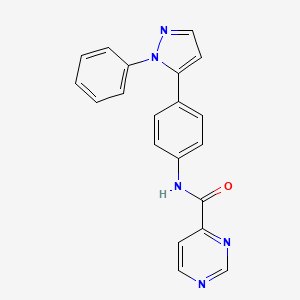


![3-(3,4,5-Trimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12913311.png)
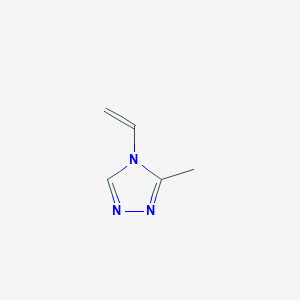

![3-(2,4-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B12913335.png)
![5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12913336.png)


